molecular formula C11H21NO9S2 B1257969 Isobutyl glucosinolate

Isobutyl glucosinolate

Cat. No.: B1257969
M. Wt: 375.4 g/mol
InChI Key: SKLKAEFXBVWMJP-IIPHORNXSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isobutyl glucosinolate is a complex organic compound with the molecular formula C11H20NO9S2. It is known for its unique structural features, including a glucopyranose backbone and a sulfooxy butanimidoyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isobutyl glucosinolate typically involves multiple steps, starting with the preparation of the glucopyranose backbone. The key steps include:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Isobutyl glucosinolate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce thiol derivatives.

Scientific Research Applications

Isobutyl glucosinolate has several scientific research applications:

Mechanism of Action

The mechanism of action of Isobutyl glucosinolate involves its interaction with specific molecular targets and pathways. The sulfooxy group can participate in various biochemical reactions, while the glucopyranose backbone may facilitate its recognition by biological systems. The compound’s effects are mediated through its ability to modulate enzyme activity, disrupt cellular processes, and interact with biomolecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-methylpropylglucosinolate
  • isobutylglucosinolate
  • Glucocheirolin potassium salt monohydrate

Uniqueness

Isobutyl glucosinolate is unique due to its specific structural features, such as the combination of a sulfooxy butanimidoyl group with a glucopyranose backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C11H21NO9S2

Molecular Weight

375.4 g/mol

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z)-3-methyl-N-sulfooxybutanimidothioate

InChI

InChI=1S/C11H21NO9S2/c1-5(2)3-7(12-21-23(17,18)19)22-11-10(16)9(15)8(14)6(4-13)20-11/h5-6,8-11,13-16H,3-4H2,1-2H3,(H,17,18,19)/b12-7-/t6-,8-,9+,10-,11+/m1/s1

InChI Key

SKLKAEFXBVWMJP-IIPHORNXSA-N

Isomeric SMILES

CC(C)C/C(=N/OS(=O)(=O)O)/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O

Canonical SMILES

CC(C)CC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isobutyl glucosinolate
Reactant of Route 2
Isobutyl glucosinolate
Reactant of Route 3
Isobutyl glucosinolate
Reactant of Route 4
Isobutyl glucosinolate
Reactant of Route 5
Isobutyl glucosinolate
Reactant of Route 6
Isobutyl glucosinolate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.